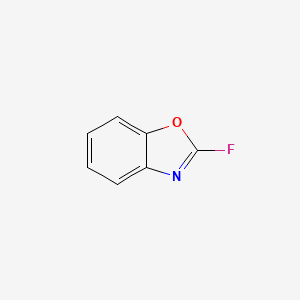
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)-: is a complex organic compound that features a guanidine core substituted with tert-butyl, naphthyl, and thiazolyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the guanidine core, followed by the introduction of the tert-butyl, naphthyl, and thiazolyl groups through various substitution reactions. Common reagents used in these reactions include tert-butyl chloride, naphthylamine, and thiazole derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
化学反応の分析
Types of Reactions: Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
科学的研究の応用
Chemistry: In chemistry, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions, protein folding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of biological reactions and pathways.
Medicine: In medicine, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or protein interactions is beneficial.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but generally involves the formation of stable complexes that alter the function of the target molecules.
類似化合物との比較
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-pyridyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-imidazolyl)-
- Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-benzothiazolyl)-
Comparison: Compared to these similar compounds, Guanidine, 1-tert-butyl-2-(1-naphthyl)-3-(2-thiazolyl)- exhibits unique reactivity and selectivity due to the presence of the thiazolyl group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets. The presence of the tert-butyl and naphthyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
72041-73-7 |
|---|---|
分子式 |
C18H20N4S |
分子量 |
324.4 g/mol |
IUPAC名 |
2-tert-butyl-1-naphthalen-1-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H20N4S/c1-18(2,3)22-16(21-17-19-11-12-23-17)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12H,1-3H3,(H2,19,20,21,22) |
InChIキー |
PYXBUEFKZODFJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=CC=CC2=CC=CC=C21)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


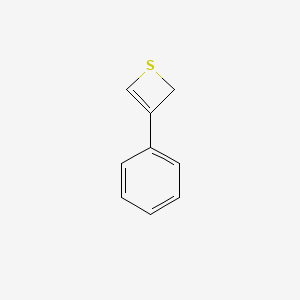
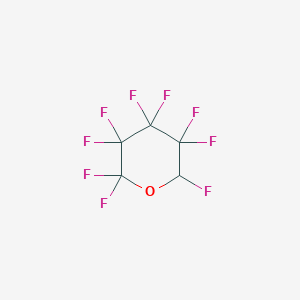
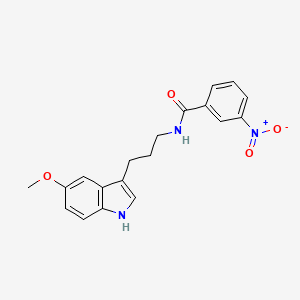
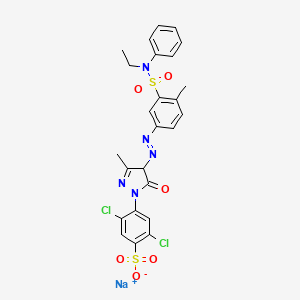
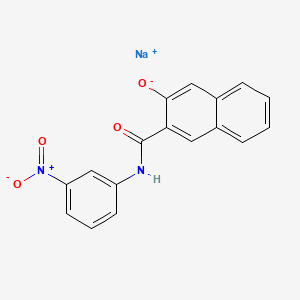

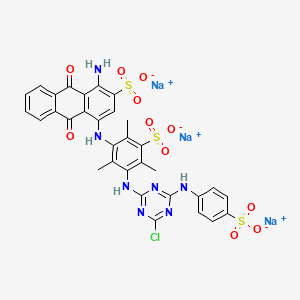

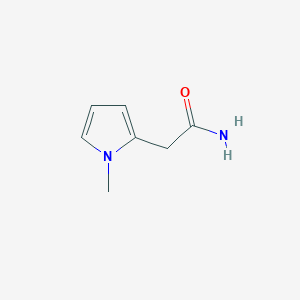
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
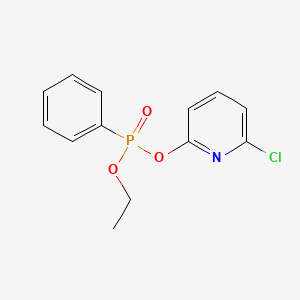
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
